![molecular formula C18H22N4O5S B2913566 N1-butyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899989-22-1](/img/structure/B2913566.png)
N1-butyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
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Description
N1-butyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C18H22N4O5S and its molecular weight is 406.46. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Evaluation and Toxicity Assessment
- Computational and pharmacological evaluations have revealed the potential of heterocyclic compounds, including pyrazole and oxadiazole derivatives, for various biological activities such as tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies suggest that incorporating specific heterocyclic frameworks into compounds may influence their interaction with biological targets, demonstrating the versatility of chemical structures similar to N1-butyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide in therapeutic applications (Faheem, 2018).
Chemical Synthesis and Characterization
- Research into the synthesis and properties of compounds incorporating pyrazole and triazole derivatives emphasizes the significant pharmacological potential of these heterocycles. The creation of condensed systems involving triazole is particularly attractive for scientific exploration, indicating a methodological interest in compounds with structural similarities to N1-butyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide (Fedotov et al., 2022).
Antitumor and Antimicrobial Activities
- A study on new bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents reveals the synthesis of compounds with significant anti-tumor activities against hepatocellular carcinoma cell lines. This underscores the importance of the thiophene and pyrazole scaffold in developing compounds for antitumor applications, which may include derivatives or compounds related to N1-butyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide (Gomha, Edrees, & Altalbawy, 2016).
properties
IUPAC Name |
N-butyl-N'-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c1-3-4-9-19-17(23)18(24)20-16-14-10-28(25,26)11-15(14)21-22(16)12-5-7-13(27-2)8-6-12/h5-8H,3-4,9-11H2,1-2H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXMLHZWEZCLBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-butyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide |
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